molecular formula C17H15N3O3 B5913745 1-ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide

1-ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913745
M. Wt: 309.32 g/mol
InChI Key: GBWNZUMLEVBNBY-UHFFFAOYSA-N
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Description

1-Ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
1-Ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and disrupt bacterial cell membranes. Furthermore, it has been found to have low toxicity in normal cells, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Furthermore, it has been found to have low toxicity in normal cells, making it a safer alternative to other compounds. One of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of 1-ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide. One direction could be to further investigate its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another direction could be to explore its anti-inflammatory and anti-microbial properties for the development of new drugs. Additionally, the synthesis method of this compound could be optimized to make it more accessible for research purposes.

Synthesis Methods

The synthesis of 1-ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 2-pyridinecarboxylic acid with ethyl acetoacetate in the presence of a base, followed by the addition of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and 2-bromoacetophenone. The resulting product is then subjected to a series of reactions to obtain the final compound.

Scientific Research Applications

1-Ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been found to have anti-inflammatory activity by suppressing the production of inflammatory cytokines. Furthermore, it has been shown to have anti-microbial activity against various bacterial strains.

properties

IUPAC Name

1-ethyl-4-hydroxy-2-oxo-N-pyridin-2-ylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-20-12-8-4-3-7-11(12)15(21)14(17(20)23)16(22)19-13-9-5-6-10-18-13/h3-10,21H,2H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWNZUMLEVBNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-hydroxy-2-oxo-N-(pyridin-2-yl)-1,2-dihydroquinoline-3-carboxamide

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